2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL
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Overview
Description
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is an organic compound with the molecular formula C12H19NO2. It is a secondary amine with a butanol backbone and a methoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the reaction of 3-methoxybenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is not well-characterized. as a secondary amine, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol: Similar structure with a different substitution pattern.
N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline: Another compound with a similar amine structure.
Uniqueness
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-5-4-6-12(7-10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
NSPUCBFOLNRDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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